molecular formula C8H9BN2O3 B6343080 6-Methoxy-1H-indazole-5-boronic acid CAS No. 2408429-67-2

6-Methoxy-1H-indazole-5-boronic acid

Cat. No.: B6343080
CAS No.: 2408429-67-2
M. Wt: 191.98 g/mol
InChI Key: QBJUPFLLEKHYDD-UHFFFAOYSA-N
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Description

6-Methoxy-1H-indazol-5-yl-5-boronic acid, also known as MIBA, is a boronic acid derivative. It is a heterocyclic compound that contains both boronic acid and methoxy functional groups. The compound has a molecular weight of 191.98 .


Synthesis Analysis

The synthesis of 1H-indazoles, such as 6-Methoxy-1H-indazol-5-yl-5-boronic acid, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The InChI code for 6-Methoxy-1H-indazol-5-yl-5-boronic acid is 1S/C8H9BN2O3/c1-14-8-2-5-4-10-11-7(5)3-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11) . This indicates the presence of 8 carbon atoms, 9 hydrogen atoms, 1 boron atom, 2 nitrogen atoms, and 3 oxygen atoms in the molecule .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 191.98 . It is recommended to be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

PET Probe Development for Imaging Enzymes

One significant application of compounds related to 6-Methoxy-1H-indazol-5-yl-5-boronic acid is in the development of PET (Positron Emission Tomography) probes. For instance, a compound designed for imaging the enzyme PIM1 (proviral integration site in moloney murine leukemia virus kinase 1) was synthesized, showcasing the potential of indazolyl boronic acids in diagnostic imaging. This compound demonstrated potent PIM1 inhibition, which is crucial for understanding and potentially treating various diseases, including cancer (Gao et al., 2013).

Chemical Synthesis and Reactivity

Indazolyl boronic acids are also pivotal in synthetic chemistry. They participate in complex formation and catalyze various chemical reactions. For example, reactions involving arylboronic acids and aryloxorhodium complexes lead to the formation of cationic rhodium complexes with tetraarylpentaborates. These complexes have unique structures and properties, contributing to the understanding of boron chemistry and its applications in catalysis and material science (Nishihara et al., 2002).

Coupling Reactions

Another application is in coupling reactions, where indazolyl boronic acids serve as substrates. For example, Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, including those related to 6-Methoxy-1H-indazol-5-yl-5-boronic acid, facilitates the synthesis of diverse compounds. This mild and efficient process enables selective C-C and C-N bond formation, expanding the toolkit for organic synthesis and drug development (Zheng et al., 2014).

Material Science and Luminescence

In material science, the fluorescence properties of indazole derivatives, including those related to 6-Methoxy-1H-indazol-5-yl-5-boronic acid, have been investigated. These compounds exhibit strong fluorescence across a wide pH range, making them potential candidates for fluorescent labeling reagents in biomedical analysis. Their stability and high fluorescence yield in various conditions suggest applications in sensing, imaging, and diagnostic assays (Hirano et al., 2004).

Future Directions

Indazole-containing compounds, such as 6-Methoxy-1H-indazol-5-yl-5-boronic acid, have gained tremendous attention for their potential applications in various fields of research and industry. They have become an important synthon in the development of new drugs . Therefore, future research may focus on exploring the potential applications of these compounds in medicinal chemistry and drug development .

Mechanism of Action

Target of Action

The primary target of 6-Methoxy-1H-indazole-5-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .

Biochemical Pathways

The compound affects the SM cross-coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

The compound’s success in the sm cross-coupling reaction is attributed to its relatively stable nature, readiness for preparation, and generally environmentally benign nature . These properties could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and bioavailability.

Result of Action

The compound’s action results in the formation of new carbon–carbon bonds via the SM cross-coupling reaction . This is a crucial step in various synthetic processes, including the preparation of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors, synthesis of pyridinyl benzonaphthyridinones as mTOR inhibitors for the treatment of cancer, and the creation of novel bisphosphonate inhibitors of human farnesyl pyrophosphate synthase .

Action Environment

The action of this compound is influenced by the reaction conditions of the SM cross-coupling process . The reaction is known for its exceptionally mild and functional group tolerant conditions , suggesting that the compound’s action, efficacy, and stability could be influenced by these environmental factors.

Properties

IUPAC Name

(6-methoxy-1H-indazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BN2O3/c1-14-8-3-7-5(4-10-11-7)2-6(8)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJUPFLLEKHYDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=C1OC)NN=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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